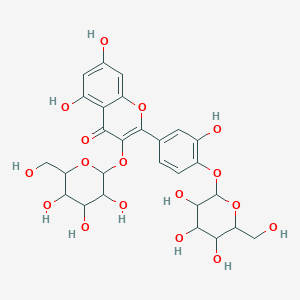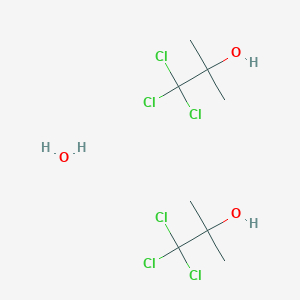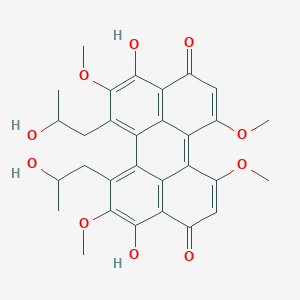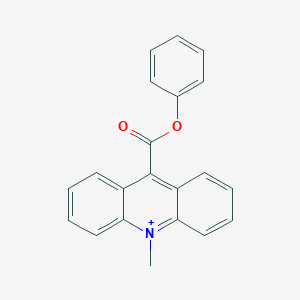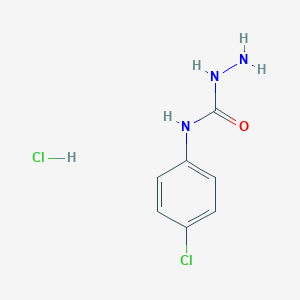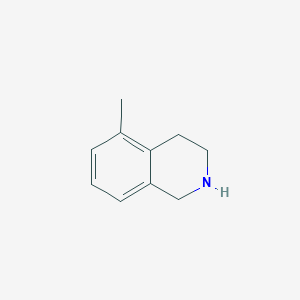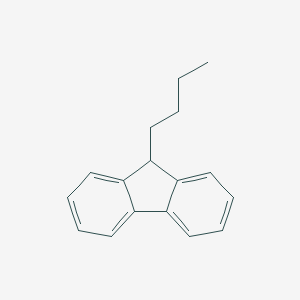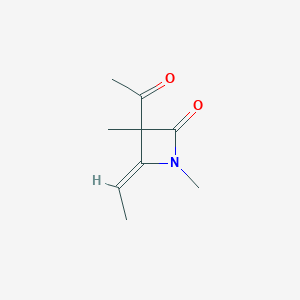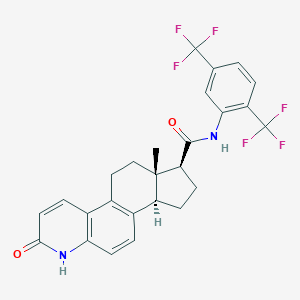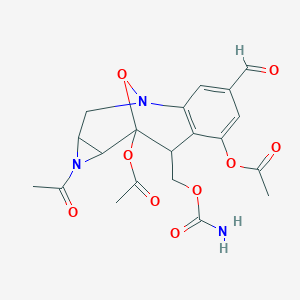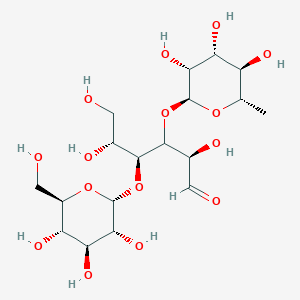
3-O-Rhamnopyranosyl-4-O-glucopyranosyl-galactopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-O-Rhamnopyranosyl-4-O-glucopyranosyl-galactopyranose, commonly known as RG3, is a bioactive compound found in ginseng. Ginseng has been used for centuries in traditional medicine to treat various ailments. RG3 has gained attention in recent years due to its potential health benefits.
Mécanisme D'action
RG3 exerts its effects through various mechanisms. It has been found to modulate multiple signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. RG3 has also been found to inhibit angiogenesis and induce apoptosis in cancer cells. Additionally, RG3 has been found to improve mitochondrial function and reduce oxidative stress.
Biochemical and Physiological Effects:
RG3 has been found to have numerous biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. RG3 has also been found to improve insulin sensitivity and glucose metabolism. Additionally, RG3 has been found to improve cognitive function by enhancing synaptic plasticity and reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
RG3 has several advantages for lab experiments. It is a natural compound found in ginseng, making it readily available for research. Additionally, RG3 has been found to have low toxicity, making it safe for use in experiments. However, the synthesis of RG3 can be challenging, and its rarity makes it expensive.
Orientations Futures
There are several future directions for research on RG3. One area of interest is its potential as a cancer treatment. RG3 has been found to induce apoptosis in cancer cells, making it a promising anti-cancer agent. Additionally, research on the effects of RG3 on neurodegenerative diseases, such as Alzheimer's and Parkinson's, is needed. Furthermore, the development of more efficient synthesis methods for RG3 would make it more accessible for research.
Conclusion:
RG3 is a bioactive compound found in ginseng with numerous potential health benefits. It has been found to have anti-cancer, anti-inflammatory, and anti-oxidant properties, improve cognitive function, and reduce the risk of cardiovascular disease. While the synthesis of RG3 can be challenging, its natural origin and low toxicity make it a promising compound for research. Future studies on RG3's potential as a cancer treatment and its effects on neurodegenerative diseases are needed.
Méthodes De Synthèse
RG3 is a rare compound found in ginseng, making its extraction difficult. The most common method of synthesizing RG3 is through the hydrolysis of ginsenoside Rb1, a major component of ginseng. This process involves the use of enzymes, such as β-glucosidase and α-l-rhamnosidase, to break down ginsenoside Rb1 into RG3.
Applications De Recherche Scientifique
RG3 has been the subject of numerous scientific studies due to its potential health benefits. Research has shown that RG3 has anti-cancer, anti-inflammatory, and anti-oxidant properties. It has also been found to improve cognitive function and reduce the risk of cardiovascular disease. RG3 has been studied in vitro and in vivo, with promising results.
Propriétés
Numéro CAS |
114030-60-3 |
|---|---|
Formule moléculaire |
C18H32O15 |
Poids moléculaire |
488.4 g/mol |
Nom IUPAC |
(2R,4S,5R)-2,5,6-trihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C18H32O15/c1-5-9(24)11(26)13(28)17(30-5)32-15(6(22)2-19)16(7(23)3-20)33-18-14(29)12(27)10(25)8(4-21)31-18/h2,5-18,20-29H,3-4H2,1H3/t5-,6-,7+,8+,9-,10+,11+,12-,13+,14+,15?,16-,17-,18+/m0/s1 |
Clé InChI |
OVYANALZSAYBOJ-DKANTVEISA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC([C@H](C=O)O)[C@H]([C@@H](CO)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |
Synonymes |
(3-O-alpha-L-rhamnopyranosyl)-(4-O-alpha-D-glucopyranosyl)-alpha-D-galactopyranose (3-O-alpha-L-rhamnopyranosyl)-(4-O-beta-D-glucopyranosyl)-alpha-D-galactopyranose 3-O-rhamnopyranosyl-4-O-glucopyranosyl-galactopyranose 3-RGG |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



